2'-Fluoro-2-methylamino-5-nitrobenzophenone

描述

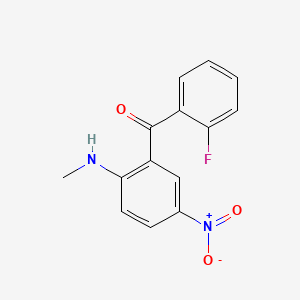

2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS: 735-06-8) is a benzophenone derivative with a molecular formula of C₁₄H₁₁FN₂O₃ and a molecular weight of 274.25 g/mol . Its structure features a fluorine atom at the 2' position of one aromatic ring, a methylamino group at the 2 position, and a nitro group at the 5 position of the adjacent ring. This compound is cataloged as an aromatic benzophenone derivative, often used in chemical research and pharmaceutical intermediate synthesis .

属性

IUPAC Name |

(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXPKRIRHDRCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223718 | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-06-8 | |

| Record name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SP6E3W8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS No. 735-06-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, cellular effects, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a nitro group and a fluorine atom, which are crucial for its biological activity. The presence of the methylamino group enhances its interaction with biological targets.

The mechanism through which this compound exerts its biological effects involves several key pathways:

- DNA Interaction : The compound can form DNA adducts, leading to disruption in DNA replication and transcription processes. This interaction is critical for its cytotoxic effects against cancer cells.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as reductases, which are involved in nitro group reduction. This inhibition leads to the accumulation of reactive intermediates that can damage cellular components.

- Oxidative Stress Induction : The compound induces oxidative stress by disrupting mitochondrial function, resulting in increased production of reactive oxygen species (ROS). This oxidative stress is linked to apoptosis in cancer cells .

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death and apoptosis .

Gene Expression Modulation

The compound affects the expression of genes involved in apoptosis and cell cycle regulation. For instance, it has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes . This modulation contributes to its potential as an anticancer agent.

Absorption and Distribution

Similar compounds have been noted for their favorable absorption profiles and distribution throughout the body. This compound is expected to follow similar pharmacokinetic patterns, although specific studies are needed to confirm these properties.

Metabolism

The compound undergoes metabolic processes involving nitro group reduction and amino group oxidation, primarily facilitated by enzymes such as reductases and oxidases. These metabolic pathways are essential for determining the compound's bioavailability and therapeutic efficacy .

Case Studies

A recent study evaluated the effects of this compound on tumor growth in animal models. The results indicated that treatment with varying doses resulted in significant tumor regression compared to control groups. Notably, lower doses exhibited mild cytotoxicity while higher doses led to severe toxicity, underscoring the importance of dosage optimization in therapeutic applications .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines (HeLa, MCF-7) |

| Gene Expression | Modulates apoptosis-related gene expression |

| Mechanism | DNA adduct formation; enzyme inhibition; oxidative stress |

| Pharmacokinetics | Favorable absorption; metabolism via nitro reduction |

| Case Studies | Demonstrated tumor regression in animal models |

科学研究应用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

2'-Fluoro-2-methylamino-5-nitrobenzophenone is utilized as an analyte in reversed-phase High-Performance Liquid Chromatography. Its properties allow for effective separation and quantification of compounds in complex mixtures, making it a valuable tool in analytical laboratories .

Pharmaceutical Research

Drug Development

This compound has been associated with the degradation products of certain benzodiazepines, such as nitrazepam and flunitrazepam. The synthesis of this compound from these drugs highlights its potential role in drug metabolism studies and the development of new pharmaceutical agents .

Biological Activity Studies

Research indicates that derivatives of benzophenone compounds exhibit significant biological activities, including antibacterial and antifungal properties. The presence of nitro and amino groups in the structure enhances these activities, making it a candidate for further investigation in medicinal chemistry .

Case Studies

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound through acid degradation methods. The characterization included spectroscopic techniques that confirmed the structural integrity and purity of the compound, establishing a reliable method for future synthesis in pharmaceutical applications .

Case Study 2: Biological Evaluation

In a biological evaluation context, derivatives of this compound were tested for their activity against various bacterial strains. The findings suggested that modifications to the nitro group significantly influenced antibacterial potency, indicating potential pathways for developing new antimicrobial agents .

Market Insights

The global market for this compound is projected to grow significantly, driven by its applications in pharmaceuticals and analytical chemistry. Market analysis reports indicate a steady increase in demand, with expectations of reaching substantial revenue figures by 2029 .

| Market Insights | 2022 Value | Projected Value (2029) | CAGR |

|---|---|---|---|

| Global Market Size | USD XXX million | USD XXX million | X.X% |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2'-Fluoro-2-methylamino-5-nitrobenzophenone with key analogs, focusing on substituents, physical properties, and synthesis methods:

Key Observations:

Halogen vs. Functional Group Trade-offs: The fluoro substituent in the target compound (735-06-8) may enhance metabolic stability compared to chloro analogs (e.g., 2011-66-7) .

Amino vs. Methylamino Groups: The methylamino group in 735-06-8 and 89090-66-4 introduces steric hindrance and lipophilicity compared to the amino group in 784-38-3 and 2011-66-7, affecting solubility and bioavailability .

Synthetic Routes :

- Many analogs (e.g., 784-38-3) are synthesized via Friedel-Crafts acylation between substituted benzoyl chlorides and aromatic amines . The target compound likely follows a similar pathway, though specific details are unavailable in the evidence.

The nitro group in 735-06-8 may facilitate further reduction or functionalization in drug development .

Limitations and Data Gaps

- Application Specifics: While structural analogs hint at pharmaceutical uses, direct evidence for 735-06-8’s applications is lacking.

准备方法

Synthesis via Acid Degradation of Benzodiazepine Derivatives

One of the established methods for preparing 2'-Fluoro-2-methylamino-5-nitrobenzophenone is through acid degradation of benzodiazepine drugs, specifically nitrazepam and flunitrazepam. This approach involves:

-

- Nitrazepam or flunitrazepam as precursors.

- Acidic reagents for degradation.

-

- The benzodiazepine derivative is subjected to acid hydrolysis under controlled conditions.

- The reaction leads to cleavage and subsequent formation of the target benzophenone structure.

Outcome :

Direct Synthesis Using Substituted Benzophenones

Another method involves direct chemical synthesis using substituted benzophenones:

-

- A fluorobenzoyl compound.

- A nitroaniline derivative.

-

- Reactants are combined in a solvent such as dichloromethane or ethyl ether.

- Catalysts or reagents like methylamine are added to facilitate the reaction.

Outcome :

Below is a summary of key physical and chemical properties relevant to the preparation process:

| Property | Value |

|---|---|

| Melting Point | 186–187 °C (in solvents) |

| Boiling Point | 478.8 ± 45 °C at 760 mmHg |

| Density | 1.35 ± 0.06 g/cm³ |

| Storage Temperature | 2–8 °C |

| LogP (Partition Coefficient) | 3.69 |

These parameters are critical for optimizing reaction conditions and ensuring stability during storage.

Analysis and Observations

The preparation methods highlight several key considerations:

-

- Acid degradation requires careful choice of acids to avoid undesired side reactions.

- Direct synthesis benefits from precise stoichiometric ratios of reactants.

-

- Maintaining specific temperature ranges ensures effective synthesis without decomposition.

-

- Post-reaction purification steps, such as recrystallization, are essential for obtaining high-purity products.

常见问题

Q. What are the recommended safety protocols for handling 2'-fluoro-2-methylamino-5-nitrobenzophenone in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated and treated by certified waste management services to prevent environmental contamination due to potential nitro group toxicity .

Q. How can the purity and structural identity of this compound be confirmed during synthesis?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₄H₁₂FN₂O₃) and ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl vs. nitrophenyl groups). Cross-reference spectral data with NIST Standard Reference Database entries for benzophenone derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical: (i) Friedel-Crafts acylation of 2-fluoroanisole with a nitro-substituted benzoyl chloride, followed by (ii) methylamination via nucleophilic substitution. Fluorinated intermediates (e.g., 2-fluorobenzophenone derivatives) should be prepared using fluorination reagents like Selectfluor™, as noted in fluorination reagent catalogs .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro and methylamino groups in this compound?

- Methodological Answer : The nitro group at position 5 is electron-withdrawing, reducing electron density on the benzophenone core and directing electrophilic substitutions. The methylamino group at position 2 introduces steric hindrance, which can be quantified via computational modeling (e.g., DFT calculations). Experimental validation via kinetic studies (e.g., monitoring substitution reactions under varying temperatures) is recommended .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine precise melting ranges and X-ray crystallography to confirm crystal structure. Compare results with high-purity standards (≥98%) synthesized via controlled methods, as described in Ashford’s Dictionary .

Q. How does the fluorophenyl moiety affect the compound’s photostability under UV-Vis irradiation?

- Methodological Answer : Perform accelerated photodegradation studies using a UV chamber (λ = 254–365 nm) and monitor decomposition via HPLC. Fluorine’s electron-withdrawing effect may stabilize the benzophenone core against radical-mediated degradation. Include non-fluorinated analogs (e.g., 2-methylamino-5-nitrobenzophenone) as controls .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。